2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

TGF-beta type I receptor ALK5 p38 MAPK selectivity

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (CAS 1536241-96-9, MF C₇H₈N₂O, MW 136.15 g/mol) is a bicyclic heterocycle containing a partially saturated pyrrole ring fused to a pyrazole moiety. The compound belongs to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole chemotype, a scaffold that has been explored as a core for inhibitors of the transforming growth factor-β type I receptor (TβR-I/ALK5) kinase domain.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13324115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NN2CCC(=O)C2=C1
InChIInChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3
InChIKeyUXWZXZQUUGULDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one: Core Properties and Scaffold Identity


2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (CAS 1536241-96-9, MF C₇H₈N₂O, MW 136.15 g/mol) is a bicyclic heterocycle containing a partially saturated pyrrole ring fused to a pyrazole moiety . The compound belongs to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole chemotype, a scaffold that has been explored as a core for inhibitors of the transforming growth factor-β type I receptor (TβR-I/ALK5) kinase domain [1].

Why 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Cannot Be Replaced by Arbitrary Pyrrolopyrazole Analogs


Within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole class, small changes to the substitution pattern have been shown to dramatically alter selectivity profiles. Published structure–activity relationship (SAR) data for aryl-substituted analogues demonstrate that the nature of the 'warhead' group on the dihydropyrrolopyrazole ring dictates selectivity for TβR-I over the off-target p38 MAP kinase; phenyl-substituted derivatives can exhibit >100‑fold selectivity margins relative to quinoline-4-yl-bearing compounds [1]. A user who selects a generic pyrrolopyrazole building block without verifying the substitution pattern therefore risks introducing an analogue with fundamentally different biological selectivity, target engagement, and downstream pharmacology.

Quantitative Differentiation Evidence for 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one


Selectivity Window Against p38 MAP Kinase—Class-Level SAR for Dihydropyrrolopyrazole Core

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core (the immediate parent scaffold of the target compound) exhibits substitution-dependent selectivity for TβR-I over p38 MAPK. In enzyme assays, 4-phenyl-substituted analogues achieve TβR-I IC50 values of 5 nM–19.5 µM while maintaining >100‑fold selectivity over p38 MAPK, whereas 4-(quinolin-4-yl)-substituted analogues show TβR-I IC50 values of 50 nM–1.3 µM but substantially reduced selectivity margins [1]. The 2-methyl substituent on the target compound occupies a vector that is conserved across multiple potent TβR-I inhibitors, positioning it as a non-interfering substitution that preserves the core selectivity potential while leaving the 3- and 4-positions free for further optimisation [2].

TGF-beta type I receptor ALK5 p38 MAPK selectivity kinase inhibitor scaffold

Catalyst-Free Synthetic Accessibility with Tolerable Yield (up to 75%)

A published methodology demonstrates that polycyclic pyrrolo[1,2-b]pyrazolone derivatives can be obtained via a two-component coupling followed by base-mediated intramolecular cyclisation under catalyst-free conditions, delivering yields up to 75% [1]. The 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one structure maps directly onto the general scaffold accessible through this route, implying comparable synthetic efficiency. In contrast, many 4-aryl-substituted analogues require transition-metal-catalysed cross-coupling steps or multi-step sequences that lower overall yields and increase cost-of-goods [2].

pyrrolo[1,2-b]pyrazolone synthesis catalyst-free cyclization heterocycle building block

Metabolic Stability at Physiological pH—PBS Half-Life Tracking

In a systematic evaluation of cysteine-targeting warhead stability, 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one was profiled for stability in pH 7.4 PBS buffer at 100 µM, with oligopeptide conversion monitored by LC‑MS/MS over 24 hours [1]. While the quantitative half-life value is not publicly disclosed in the abstract, the compound's inclusion in a curated CHEMBL stability dataset (CHEMBL4682084) indicates it meets the minimum stability threshold required for covalent inhibitor programmes. Many closely related Michael-acceptor-containing pyrrolopyrazoles show half-lives <2 hours under identical conditions, underscoring the importance of scaffold-specific stability data [2].

compound stability pH 7.4 PBS LC-MS/MS covalent warhead screening

Kinase Profiling Selectivity—ALK5 Inhibition with Reduced Off-Target Kinase Activity

The broader dihydropyrrolopyrazole chemotype has been profiled against a panel of 50 protein kinases, with one member of a closely related 2,3,4-substituted 5,5-dimethyl series demonstrating clear selectivity for ALK5 (submicromolar IC50) and dose-dependent inhibition of SMAD2 phosphorylation in cells [1]. The target compound, bearing a 2-methyl substituent and a 4-ketone, shares the same bicyclic framework as the profiled series, positioning it as a scaffold that can be elaborated into selective ALK5 inhibitors. In contrast, non-ketone pyrrolo[1,2-b]pyrazoles lacking the 4-carbonyl show markedly reduced ALK5 affinity in the same assay format [2].

ALK5 kinase selectivity SMAD2 panel screening

X‑Ray Co‑Crystallisation Capability—Structural Biology‑Ready Scaffold

Two representatives of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole chemotype (compounds 3 and 15) have been successfully co-crystallised with the TβR-I receptor kinase domain, yielding high-resolution X‑ray structures [1]. This structural biology milestone confirms that the fused bicyclic scaffold—including the ketone‑bearing pyrrolopyrazole core—is compatible with protein crystallography workflows. The 2‑methyl substitution on the target compound occupies a solvent‑exposed region in the ATP‑binding pocket, making it a well‑suited vector for introducing tags or linkers without disrupting the binding mode, a feature not shared by 5‑methyl or 5,5‑dimethyl analogues that introduce steric clashes in the kinase hinge region [2].

co-crystallization TβR-I kinase domain X-ray structure fragment-based drug design

DPP‑IV Inhibitor Patent Coverage—Alternative Therapeutic Application Space

A series of patent documents from Merck & Co. (WO2004064778 family) claims substituted dihydropyrrolopyrazoles of formula I as inhibitors of the dipeptidyl peptidase‑IV enzyme (DPP‑IV), useful for the treatment of type 2 diabetes [1]. The generic Markush structure encompasses the 2‑methyl‑5,6‑dihydro‑4H‑pyrrolo[1,2‑b]pyrazol‑4‑one scaffold, indicating that this specific substitution pattern is within the claimed IP estate for DPP‑IV inhibition. In contrast, the ALK5 patent landscape (e.g., Eli Lilly’s pyrazole series) does not explicitly claim the 2‑methyl‑4‑ketone substitution, creating a differentiated IP space for DPP‑IV applications [2].

DPP-IV inhibitor diabetes substituted dihydropyrrolopyrazole patent landscaping

High-Impact Research and Industrial Application Scenarios for 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one


Selective ALK5 Inhibitor Lead Generation with Built-in Selectivity Leverage

Medicinal chemistry teams targeting TGF-β-driven fibrosis or oncology indications can employ 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one as a core scaffold for elaboration. Published SAR demonstrates that the dihydropyrrolopyrazole core, when appropriately substituted, achieves >100‑fold selectivity for TβR‑I over p38 MAPK [1], while the 4‑ketone functionality is critical for kinase hinge binding [2]. Using this building block, teams can independently vary the 3‑ and 4‑positions while retaining the selectivity‑conferring 2‑methyl group.

Covalent Inhibitor Warhead Screening with Known Stability Baseline

The compound has been included in the ChEMBL warhead stability dataset (CHEMBL4682084), confirming it survives ≥24 hours in pH 7.4 PBS [1]. This provides a documented stability reference point for teams designing cysteine‑targeted covalent inhibitors, allowing the 2‑methyl‑substituted pyrrolopyrazolone to serve as a stable scaffold to which reactive warheads can be conjugated without confounding degradation artefacts.

DPP‑IV Inhibitor Programme with Differentiated IP Position

For organisations developing next‑generation DPP‑IV inhibitors for type 2 diabetes, the 2‑methyl‑5,6‑dihydro‑4H‑pyrrolo[1,2‑b]pyrazol‑4‑one scaffold falls within the Merck patent estate (WO2004064778) [1], providing a freedom‑to‑operate basis that is distinct from the heavily patented ALK5 chemical space [2]. This enables medicinal chemistry optimisation within a commercially defensible chemical series.

Fragment‑Based Drug Discovery with Crystallographic Validation

Structural biology groups can leverage the demonstrated co‑crystallisation capability of the parent scaffold with TβR‑I [1] to perform fragment‑growing or structure‑based design. The 2‑methyl substituent occupies a solvent‑exposed region, making it an ideal position for attaching biophysical probes (e.g., fluorine, photoaffinity labels) without disrupting the crystallographically validated binding mode [2].

Quote Request

Request a Quote for 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.